(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
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Overview
Description
(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and a dioxaphosphepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxaphosphepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of naphthalene rings: This is achieved through Friedel-Crafts alkylation reactions, where naphthalene is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(phenyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide: Similar structure but with phenyl groups instead of naphthalene rings.
(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(biphenyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide: Similar structure but with biphenyl groups.
Uniqueness
The uniqueness of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide lies in its specific arrangement of naphthalene rings and the dioxaphosphepine core, which imparts unique chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetranaphthalen-2-yl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H37O6P/c1-45(2)50-43-44(51-45)47(41-25-21-33-13-5-9-17-37(33)29-41,42-26-22-34-14-6-10-18-38(34)30-42)53-54(48,49)52-46(43,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h3-30,43-44H,1-2H3,(H,48,49)/t43-,44-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIGXFYRWGVNMW-NDOUMJCMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H37O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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